

Process Development & Scale-Up Guide: Diethyl 5-Formylisophthalate

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Compound of Interest

Compound Name: Diethyl 5-formylisophthalate

CAS No.: 208450-84-4

Cat. No.: B3325204

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Part 1: Executive Summary & Strategic Route Selection

The Challenge

Diethyl 5-formylisophthalate (DEFIP) is a critical bifunctional linker used in the synthesis of advanced Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates. While laboratory synthesis is trivial, scaling to kilogram quantities presents three specific failure modes:

- **Over-oxidation:** Direct oxidation of the methyl precursor often yields the carboxylic acid (trimesic acid derivative) rather than the aldehyde.
- **Thermal Runaway:** The radical bromination step exhibits "induction periods" where reagent accumulation can lead to sudden, explosive exotherms.
- **Purification Bottlenecks:** Chromatographic separation is non-viable at scale; the process must rely on crystallization.

Route Selection: The Sommelet Pathway

We utilize the Bromination-Sommelet pathway. Unlike direct oxidation (e.g., using PCC or), this route provides a "chemical brake" at the aldehyde stage, preventing over-oxidation.

The Pathway:

- Precursor: Diethyl 5-methylisophthalate.
- Functionalization: Wohl-Ziegler bromination using N-Bromosuccinimide (NBS).
- Transformation: Sommelet reaction via Hexamethylenetetramine (HMTA) followed by hydrolysis.

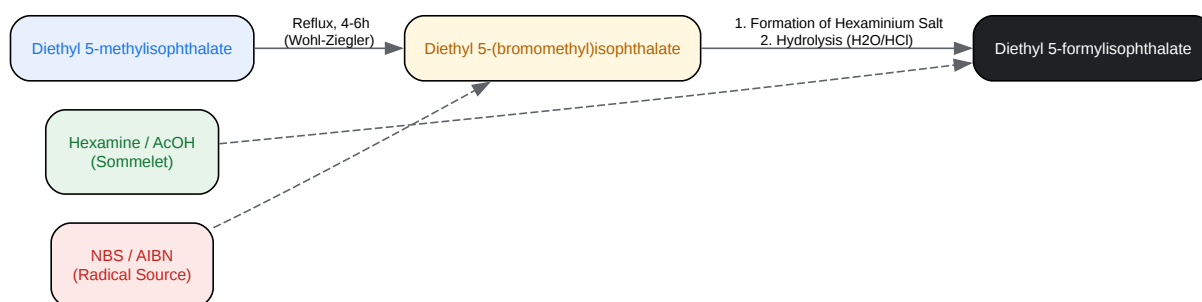
Part 2: Critical Process Parameters (CPPs) & Safety Thermal Safety in Scale-Up

CRITICAL WARNING: The bromination step involves a free-radical chain reaction.[1] On a scale >100g, delayed initiation is the primary hazard. If the reaction does not initiate while NBS is being added, the sudden onset can trigger a thermal runaway (decomposition of NBS).

Mitigation Strategy:

- Solvent Selection: Avoid THF or 2-MeTHF. They are incompatible with NBS at high temperatures (exothermic decomposition).[2] Use Acetonitrile (MeCN) or Chlorobenzene.
- Initiator Protocol: Do not add all AIBN at once. Use a "seed" initiation followed by portion-wise addition.

Reaction Scheme Visualization



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Figure 1: Synthetic pathway for the scale-up of **Diethyl 5-formylisophthalate** via the Sommelet reaction.

Part 3: Detailed Experimental Protocols

Protocol A: Radical Bromination (Wohl-Ziegler)

Target Scale: 100 g Input

Reagents:

| Reagent | Equiv. | Mass/Vol | Role |
|-------------------------------------|------------|----------------|-------------------|
| Diethyl 5-methylisophthalate | 1.0 | 100.0 g | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 | 79.0 g | Brominating Agent |
| AIBN (Azobisisobutyronitrile) | 0.05 | 3.5 g | Radical Initiator |

| Acetonitrile (MeCN) | - | 500 mL | Solvent |

Step-by-Step Methodology:

- Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), reflux condenser, nitrogen inlet, and internal temperature probe.
- Charging: Charge the flask with Diethyl 5-methylisophthalate and MeCN. Stir at 250 RPM.
- Initiation Check (Critical):
 - Heat the mixture to 80°C (gentle reflux).
 - Add 10% of the NBS and 10% of the AIBN.
 - Wait for color change: The orange bromine color should fade to pale yellow, indicating radical consumption. Do not proceed until this fade occurs.
- Addition: Once initiation is confirmed, add the remaining NBS mixed with AIBN in 4 portions over 1 hour. This prevents "pooling" of unreacted radical source.
- Reaction: Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
 - Endpoint: <5% starting material remaining. Note: Small amounts of di-bromo byproduct may form; this is removed in the next step.
- Workup:
 - Cool to 0°C. Succinimide byproduct will precipitate.
 - Filter off the succinimide. Wash the cake with cold MeCN.
 - Concentrate the filtrate to dryness to yield the crude bromomethyl intermediate (yellow oil/solid).

Protocol B: Sommelet Oxidation & Hydrolysis

Target Scale: Crude from Protocol A

Reagents:

| Reagent | Equiv. | Mass/Vol | Role |
|---------------------------------------|------------|-----------------------------|------------------|
| Crude Bromomethyl Intermediate | 1.0 | ~130 g (theoretical) | Substrate |
| Hexamethylenetetramine (HMTA) | 1.2 | 71.0 g | Sommelet Reagent |
| Chloroform | - | 400 mL | Solvent 1 |

| Acetic Acid (50% aq) | - | 300 mL | Hydrolysis Medium |

Step-by-Step Methodology:

- Salt Formation:
 - Dissolve the crude bromomethyl intermediate in Chloroform (400 mL).
 - Add HMTA (Hexamine).
 - Reflux for 2 hours. A thick white precipitate (the hexaminium salt) will form.
 - Cool to room temperature. Filter the solid. Wash with Chloroform to remove unreacted starting material and di-bromo impurities. This is a purification point.
- Hydrolysis:
 - Transfer the solid hexaminium salt into a flask containing 50% aqueous Acetic Acid (300 mL).
 - Reflux for 2–3 hours. The solution will become clear as the salt hydrolyzes and the aldehyde forms.
- Isolation:
 - Cool to room temperature. Add 300 mL of water.
 - Extract with Ethyl Acetate (3 x 200 mL).

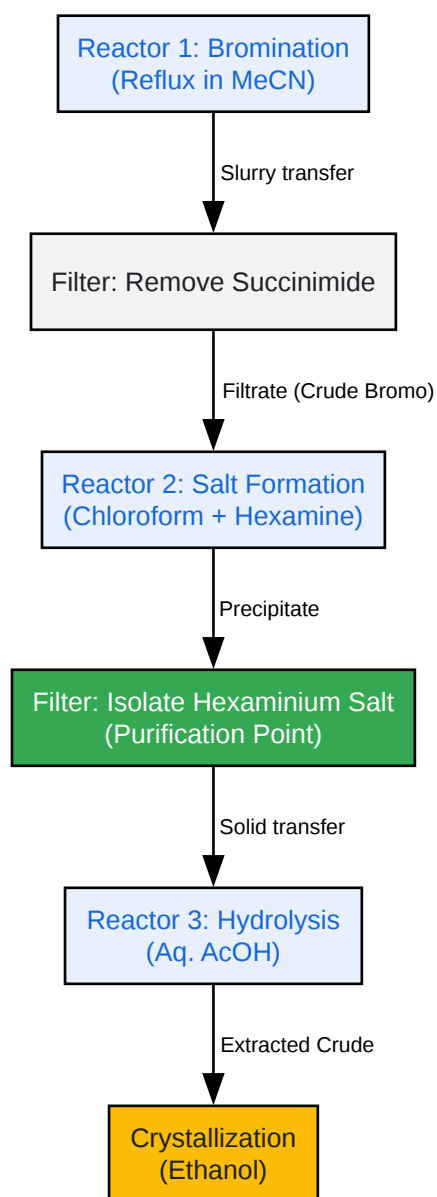
- Wash combined organics with Sat.

(careful: gas evolution) until neutral.
- Dry over

and concentrate.
- Final Purification (Crystallization):
 - Dissolve the crude solid in minimal hot Ethanol (approx. 3 mL/g).
 - Allow to cool slowly to Room Temperature, then 0°C.
 - Filter white needles.
 - Yield Target: 65–75% overall.
 - Purity: >98% (HPLC).

Part 4: Process Flow & Quality Control

Unit Operation Diagram



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Figure 2: Unit operation flow for the pilot-scale production of DEFIP.

Analytical Specifications

| Test | Method | Acceptance Criteria |
|------------------|---|--------------------------------------|
| Appearance | Visual | White to off-white crystalline solid |
| Identification | ¹ H-NMR (CDCl ₃) | Aldehyde peak at ~10.1 ppm (s, 1H) |
| Purity | HPLC (UV 254nm) | > 98.0% area |
| Melting Point | DSC / Capillary | 78–80 °C |
| Residual Solvent | GC-Headspace | Ethanol < 5000 ppm |

Part 5: References

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Sources

- 1. [Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive \[oak.novartis.com\]](#)
- 2. [pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)

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